molecular formula C16H25N3O3 B177834 Tert-butyl 4-(5-amino-2-methoxyphenyl)piperazine-1-carboxylate CAS No. 148546-91-2

Tert-butyl 4-(5-amino-2-methoxyphenyl)piperazine-1-carboxylate

Cat. No. B177834
CAS RN: 148546-91-2
M. Wt: 307.39 g/mol
InChI Key: FYFXFHWPEFYDKI-UHFFFAOYSA-N
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Description

Tert-butyl 4-(5-amino-2-methoxyphenyl)piperazine-1-carboxylate is a heterocyclic organic compound . It is categorized under the class of piperazines . The IUPAC name for this compound is tert-butyl 4-(5-amino-2-methoxyphenyl)piperazine-1-carboxylate . It has a molecular weight of 307.388 g/mol and a molecular formula of C16H25N3O3 .


Chemical Reactions Analysis

While specific chemical reactions involving Tert-butyl 4-(5-amino-2-methoxyphenyl)piperazine-1-carboxylate are not available, piperazine derivatives are known to be useful building blocks in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .

properties

IUPAC Name

tert-butyl 4-(5-amino-2-methoxyphenyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O3/c1-16(2,3)22-15(20)19-9-7-18(8-10-19)13-11-12(17)5-6-14(13)21-4/h5-6,11H,7-10,17H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYFXFHWPEFYDKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CC(=C2)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10443545
Record name TERT-BUTYL 4-(5-AMINO-2-METHOXYPHENYL)PIPERAZINE-1-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10443545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(5-amino-2-methoxyphenyl)piperazine-1-carboxylate

CAS RN

148546-91-2
Record name 1,1-Dimethylethyl 4-(5-amino-2-methoxyphenyl)-1-piperazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=148546-91-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name TERT-BUTYL 4-(5-AMINO-2-METHOXYPHENYL)PIPERAZINE-1-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10443545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A slurry of 10% palladium on carbon (10 g) in a solution of 4-tert-butoxycarbonyl-1-(2-methoxy-5-nitrophenyl)piperazine (D2) (124.5 g) in ethanol (3.5L) and water (50 ml) was stirred with hydrogen at ambient temperature and atmospheric pressure for 18 h. The reaction mixture was filtered and the filtrate concentrated to afford the title compound (D3) as a gum (112 g, 99%). MH+ 308.
Quantity
124.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
catalyst
Reaction Step One
Quantity
3.5 L
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

33 g of 4-(2-Methoxy-5-nitro-phenyl)-piperazine-1-carboxylic acid tert-butyl ester (97.8 mmol) were dissolved in 450 mL of methanol. 3 g of 10% Pd/C were added at room temperature under nitrogen atmosphere, and the reaction mixture was hydrogenated for 4 h. The reaction mixture was filtered over Celite, the was solvent evaporated and the remaining residue was treated with 100 mL of diisopropylether. Once crystallization started, the solvent was removed under reduced pressure and the remaining product dried thoroughly. This material was used in subsequent steps without further purification.
Quantity
450 mL
Type
solvent
Reaction Step One
Name
Quantity
3 g
Type
catalyst
Reaction Step Two

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